(R)-2-Allylpyrrolidine
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Overview
Description
®-2-Allylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The ®-2-Allylpyrrolidine is characterized by the presence of an allyl group attached to the nitrogen atom, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Allylpyrrolidine can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of 2-allylpyrrole using chiral catalysts. This method allows for the selective formation of the ®-enantiomer with high enantiomeric purity. Another approach involves the use of chiral auxiliaries or chiral ligands in the synthesis of the compound, which can also lead to high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Allylpyrrolidine may involve large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantiomeric purity. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Allylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or other hydrogenated derivatives.
Substitution: The allyl group in ®-2-Allylpyrrolidine can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
®-2-Allylpyrrolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of various complex molecules. Its unique structure allows for the formation of diverse chemical derivatives.
Biology: In biological research, ®-2-Allylpyrrolidine is used as a ligand in the study of enzyme-substrate interactions and other biochemical processes.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its potential use in the treatment of various diseases.
Industry: In the industrial sector, ®-2-Allylpyrrolidine is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Allylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Allylpyrrolidine: The enantiomer of ®-2-Allylpyrrolidine, which has different stereochemistry and potentially different biological activity.
2-Allylpyrrolidine: The racemic mixture of both ®- and (S)-enantiomers.
N-Allylpyrrolidine: A compound with a similar structure but without the chiral center.
Uniqueness
®-2-Allylpyrrolidine is unique due to its chiral nature and the presence of the allyl group. These features impart specific chemical and biological properties that distinguish it from other similar compounds. The enantiomeric purity of ®-2-Allylpyrrolidine is particularly important in applications where stereochemistry plays a critical role, such as in drug development and asymmetric synthesis.
Properties
Molecular Formula |
C7H13N |
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Molecular Weight |
111.18 g/mol |
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,7-8H,1,3-6H2/t7-/m0/s1 |
InChI Key |
NVQFTQHETVOVON-ZETCQYMHSA-N |
Isomeric SMILES |
C=CC[C@H]1CCCN1 |
Canonical SMILES |
C=CCC1CCCN1 |
Origin of Product |
United States |
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